molecular formula C22H22N2O4S B2769560 4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide CAS No. 683761-43-5

4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide

Cat. No.: B2769560
CAS No.: 683761-43-5
M. Wt: 410.49
InChI Key: XTYKJCOWZBIVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide (CAS 683761-43-5) is a synthetic sulfamoyl-benzamide derivative of significant interest in medicinal chemistry and biochemical research. This compound features a molecular formula of C22H22N2O4S and a molecular weight of 410.49 g/mol . The core research value of this compound lies in its potential as an inhibitor of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) . h-NTPDases are a family of ectonucleotidases that play critical roles in regulating nucleotide-mediated signaling pathways, which are implicated in various physiological and pathological processes such as thrombosis, inflammation, diabetes, and cancer . Sulfamoyl-benzamide derivatives represent a promising class of compounds being investigated to develop potent and selective inhibitors for these enzymes, thereby offering potential therapeutic avenues . The mechanism of action for this class of compounds involves interaction with the active sites or allosteric pockets of h-NTPDase isoforms, potentially modulating their catalytic activity towards nucleotides like ATP and ADP . This inhibition can help in elucidating the physiological functions of these enzymes and validating them as drug targets. The structural motif of the sulfamoyl group is a key pharmacophore found in numerous bioactive molecules, contributing to high-affinity binding with target proteins . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use . Researchers can employ this compound as a critical tool for in vitro enzyme inhibition assays, structure-activity relationship (SAR) studies, and investigations into purinergic signaling pathways.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-24(16-17-7-4-3-5-8-17)29(26,27)21-13-11-18(12-14-21)22(25)23-19-9-6-10-20(15-19)28-2/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYKJCOWZBIVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzylmethylsulfamoyl Chloride

The foundational step involves synthesizing benzylmethylsulfamoyl chloride, a critical intermediate for introducing the sulfamoyl moiety. This is achieved through the reaction of benzylmethylamine with sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane at 0–5°C. The exothermic reaction requires careful temperature control to prevent decomposition:

$$
\text{Benzylmethylamine} + \text{SO}2\text{Cl}2 \rightarrow \text{ClSO}_2\text{N(benzyl)(methyl)} + \text{HCl}
$$

The product is purified via vacuum distillation or recrystallization from hexane, yielding a colorless liquid (typical yield: 70–85%).

Preparation of 4-(Benzyl(methyl)sulfamoyl)benzoic Acid

4-Aminobenzoic acid serves as the starting material for introducing the sulfamoyl group. Reaction with benzylmethylsulfamoyl chloride in dry tetrahydrofuran (THF) in the presence of triethylamine (TEA) as a base facilitates sulfonamide bond formation:

$$
\text{4-Aminobenzoic acid} + \text{ClSO}_2\text{N(benzyl)(methyl)} \xrightarrow{\text{TEA, THF}} \text{4-(Benzyl(methyl)sulfamoyl)benzoic acid} + \text{HCl}
$$

The crude product is recrystallized from ethanol-water (3:1) to achieve >95% purity (yield: 65–78%).

Activation to Acyl Chloride

The carboxylic acid group is activated to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux in anhydrous toluene:

$$
\text{4-(Benzyl(methyl)sulfamoyl)benzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{4-(Benzyl(methyl)sulfamoyl)benzoyl chloride} + \text{SO}2 + \text{HCl}
$$

Excess SOCl₂ is removed under reduced pressure, and the acyl chloride is used directly in the next step.

Coupling with 3-Methoxyaniline

The final amide bond formation employs 3-methoxyaniline in pyridine as both solvent and base:

$$
\text{4-(Benzyl(methyl)sulfamoyl)benzoyl chloride} + \text{3-Methoxyaniline} \xrightarrow{\text{Pyridine, RT}} \text{Target Compound} + \text{HCl}
$$

Reaction progress is monitored via thin-layer chromatography (TLC). The product is isolated by precipitation in ice-cold water and recrystallized from ethanol (yield: 80–88%).

Alternative Methods and Optimization

Direct Sulfonylation of 4-Aminobenzoic Acid

An alternative route bypasses the sulfamoyl chloride intermediate by reacting 4-aminobenzoic acid directly with benzylmethylsulfonyl chloride (if commercially available). However, this method suffers from lower yields (50–60%) due to competing side reactions.

Use of Coupling Agents

Carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) enable direct amidation of 4-(benzyl(methyl)sulfamoyl)benzoic acid with 3-methoxyaniline in dimethylformamide (DMF):

$$
\text{4-(Benzyl(methyl)sulfamoyl)benzoic acid} + \text{3-Methoxyaniline} \xrightarrow{\text{EDCI/HOBt, DMF}} \text{Target Compound}
$$

This method avoids acyl chloride formation, making it preferable for acid-sensitive substrates (yield: 75–82%).

Comparative Analysis of Methods

Method Yield Purity Advantages Disadvantages
Acyl Chloride Coupling 80–88% >95% High efficiency, scalable Requires anhydrous conditions
EDCI/HOBt Coupling 75–82% 90–95% Mild conditions, no SOCl₂ Higher cost of reagents
Direct Sulfonylation 50–60% 85–90% Fewer steps Low yield, side reactions

Reaction Mechanism and Kinetics

The sulfonamide formation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine attacks the electrophilic sulfur in sulfamoyl chloride. Density functional theory (DFT) studies indicate that the reaction is favored by electron-withdrawing groups on the aromatic ring, which activate the para position for substitution.

The amidation step follows a classical nucleophilic acyl substitution, with pyridine neutralizing HCl to shift the equilibrium toward product formation. Kinetic studies reveal second-order dependence on both acyl chloride and amine concentrations.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzamide core with a benzyl group, a methylsulfamoyl group, and a methoxyphenyl group. The synthesis typically involves several steps:

  • Formation of Intermediate : The reaction of 4-aminobenzamide with benzyl chloride in the presence of a base yields N-benzyl-4-aminobenzamide.
  • Introduction of Sulfamoyl Group : This intermediate is treated with methylsulfonyl chloride to introduce the methylsulfamoyl group.
  • Final Coupling : A palladium-catalyzed Suzuki-Miyaura coupling with 3-methoxyphenylboronic acid introduces the methoxyphenyl moiety.

This multi-step synthetic route allows for the creation of the compound with high specificity and yield.

Anticancer Properties

Research indicates that 4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:

  • HCT116 (Colon Cancer) : The compound demonstrates IC50 values in the low nanomolar range, indicating potent inhibition of tumor growth.
  • Breast Cancer Cell Lines : Similar compounds have shown efficacy against specific kinases involved in cancer proliferation.

The mechanism of action is believed to involve enzyme inhibition or receptor modulation, enhancing its therapeutic potential against cancer.

Antimicrobial Activity

In addition to its anticancer effects, this compound may possess antimicrobial properties. Preliminary studies suggest it could inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the sulfamoyl group is critical for its biological activity, as it can form hydrogen bonds with amino acids in target proteins, enhancing binding affinity.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited superior activity against HCT116 cells compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM).

Study 2: Antimicrobial Screening

Another study assessed the antimicrobial potential of synthesized derivatives against multiple bacterial strains. The findings revealed that compounds similar to this compound displayed significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

LMM11
  • Structure : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
  • Key Differences : Replaces the benzyl(methyl)sulfamoyl group with cyclohexyl(ethyl)sulfamoyl and substitutes the 4-methoxyphenyl group with a furan-2-yl moiety.
  • Activity : Exhibits comparable antifungal efficacy to LMM5 but with distinct solubility profiles due to the cyclohexyl group .
Compounds 3a–g
  • Structure: N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide derivatives.
  • Key Differences : Feature a propen-1-yl linker and variable sulfamoyl substituents (e.g., halogenated aryl groups).
  • Activity : Primarily designed as PD-L1 inhibitors, with compound 3a showing >50% inhibition in ELISA assays .

Sulfonamide-Benzamide Hybrids

5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (Compound 4)
  • Structure : Incorporates a 5-chloro-2-methoxybenzamide core and a 4-fluorophenylsulfamoyl group.
  • Activity : 53.3% PD-L1 inhibition with anti-proliferative activity against PC-3 prostate cancer cells (66.6% inhibition at 10 μM) .
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
  • Structure : Substitutes the sulfamoyl group with an imidazole ring.
  • Activity : Potent anticancer activity against cervical cancer cells .

Triazine-Linked Sulfamoyl-Benzamides

Examples : Compounds 51–55 (e.g., 4-benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}benzamide).

  • Key Differences : Triazine ring substituents (e.g., 3-fluorophenyl, 4-trifluoromethylphenyl) influence melting points (255–279°C) and solubility.

Comparative Analysis Table

Compound Name / ID Core Structure Key Substituents Biological Activity Cytotoxicity Notes Reference
LMM5 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl, 3-methoxyphenyl Antifungal (C. albicans) Non-cytotoxic to fibroblasts
LMM11 1,3,4-Oxadiazole Cyclohexyl(ethyl)sulfamoyl, furan-2-yl Antifungal (C. albicans) Low cytotoxicity
Compound 4 Sulfonamide-benzamide 4-Fluorophenylsulfamoyl, 5-chloro-2-methoxy PD-L1 inhibition (53.3%), anti-PC-3 Selective cytotoxicity
Compound 51 Triazine-benzamide 3-Fluorophenyltriazine, benzylthio Synthetic focus N/A
N-(3-chloro-4-fluorophenyl)-4-(imidazol)benzamide Imidazole-benzamide Imidazole, 3-chloro-4-fluorophenyl Anticancer (cervical) Not reported

Key Research Findings

Antifungal Activity

  • LMM5 vs. LMM11 : Both inhibit C. albicans via Trr1 targeting, but LMM5’s benzyl(methyl)sulfamoyl group enhances membrane permeability compared to LMM11’s bulkier cyclohexyl group .

PD-L1 Inhibition

  • Compound 4 vs. LMM5 : While LMM5 lacks PD-L1 activity, Compound 4’s 5-chloro-2-methoxybenzamide scaffold enables stronger protein-ligand interactions (per molecular docking studies) .

Structural-Activity Relationships (SAR)

  • Sulfamoyl Substituents : Electron-withdrawing groups (e.g., trifluoromethyl in Compound 52) increase thermal stability (higher melting points) but may reduce solubility .
  • Benzamide Modifications : Methoxy groups at the 3-position (as in LMM5) improve antifungal efficacy compared to unsubstituted analogues .

Biological Activity

4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structure that includes a methoxyphenyl group, which may influence its interactions with biological targets.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-aminobenzamide with benzyl chloride, followed by the introduction of the methylsulfamoyl group and the methoxyphenyl moiety via palladium-catalyzed Suzuki-Miyaura coupling reactions. The general synthetic route can be summarized as follows:

  • Formation of Intermediate : Reaction of 4-aminobenzamide with benzyl chloride in the presence of a base to form N-benzyl-4-aminobenzamide.
  • Introduction of Sulfamoyl Group : Reaction with methylsulfonyl chloride.
  • Final Coupling : Coupling with 3-methoxyphenylboronic acid.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and selectivity for its targets. This interaction may lead to inhibition of key metabolic pathways or modulation of receptor activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines, including:

  • HCT116 (Colon Cancer) : IC50 values in the low nanomolar range have been reported for structurally related compounds, indicating potent inhibition of tumor growth.
  • Breast Cancer Cell Lines : Compounds targeting specific kinases have demonstrated efficacy in inhibiting proliferation.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. It may inhibit key enzymes involved in cancer progression and inflammation pathways, such as:

  • MEK Inhibition : Related sulfonamide derivatives have been identified as MEK inhibitors, which are crucial in the MAPK signaling pathway involved in cell proliferation and survival.

Research Findings

A summary of key findings from various studies on the biological activities of related compounds is presented below:

Activity Cell Line/Target IC50 Value Reference
AntitumorHCT116< 10 nM
MEK InhibitionVarious< 50 nM
Enzyme InhibitionSpecific KinasesVaries

Case Studies

  • In Vivo Studies : Animal models have been used to evaluate the anticancer efficacy of similar compounds, showing significant tumor reduction and improved survival rates when administered alongside standard chemotherapy.
  • Mechanistic Studies : Detailed enzymatic assays have confirmed that modifications to the sulfamoyl group enhance binding affinity and specificity towards target enzymes involved in cancer metabolism.

Q & A

Q. What are the recommended synthetic routes for 4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving:

  • Sulfonylation : Introduce the sulfamoyl group using a sulfonyl chloride derivative under anhydrous conditions.
  • Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzamide core to the 3-methoxyphenylamine moiety.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
    Optimization Tips :
  • Maintain an inert atmosphere (N₂/Ar) during moisture-sensitive steps.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to benzyl(methyl)amine) to improve yield .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the presence of the benzyl(methyl)sulfamoyl group (δ 3.1–3.3 ppm for N-CH₃) and methoxyphenyl protons (δ 6.7–7.4 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column (acetonitrile/water mobile phase) to assess purity (>98%).
  • Mass Spectrometry (ESI-MS) : Verify molecular weight ([M+H]⁺ expected at m/z 449.5).
  • Infrared Spectroscopy (IR) : Confirm sulfonamide (1320–1160 cm⁻¹, S=O stretching) and amide (1650–1680 cm⁻¹, C=O) functional groups .

Q. What are the primary functional groups in this compound, and how do they influence its reactivity?

Methodological Answer:

  • Sulfamoyl Group (-SO₂N<) : Enhances hydrogen-bonding capacity and metabolic stability. Reactivity includes susceptibility to hydrolysis under acidic/basic conditions.
  • Methoxyphenyl Ring : Electron-donating methoxy group (δ 3.8 ppm in NMR) increases aromatic ring electron density, affecting electrophilic substitution.
  • Benzamide Core : The amide bond (C=O at 1680 cm⁻¹ in IR) participates in π-stacking interactions and enzymatic recognition.
    Experimental Implications :
  • Protect the sulfamoyl group during acidic/basic reactions.
  • Use mild oxidizing agents (e.g., meta-chloroperbenzoic acid) to avoid methoxy group oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the sulfamoyl group in biological activity?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with modified sulfamoyl groups (e.g., -SO₂NH₂, -SO₂N(CH₂Ph)₂) to test steric/electronic effects.
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) across analogs.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze sulfamoyl interactions with active-site residues.
    Key Metrics :
  • Measure binding energy (ΔG) and hydrogen-bond distances (<3.0 Å) for sulfamoyl-enzyme interactions.
  • Corrogate cytotoxicity (CC₅₀) with structural modifications to identify non-toxic analogs .

Q. What experimental strategies can address discrepancies in reported biological activity data across different studies?

Methodological Answer:

  • Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 vs. HeLa), serum concentrations (10% FBS), and incubation times (48–72 hrs).
  • Orthogonal Assays : Validate primary results (e.g., MTT assay) with alternative methods (ATP-luciferase, apoptosis markers).
  • Control Experiments : Include positive controls (e.g., staurosporine for cytotoxicity) and account for solvent effects (DMSO ≤0.1%).
    Case Study :
    If one study reports IC₅₀ = 5 µM (cancer cells) and another shows no activity, repeat assays under matched conditions and verify compound stability via LC-MS .

Q. How can computational methods predict the binding affinity of this compound with target enzymes?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or GROMACS to model interactions between the sulfamoyl group and catalytic residues (e.g., ATP-binding pocket in kinases).
  • Molecular Dynamics (MD) : Simulate 100-ns trajectories to assess binding stability (RMSD <2.0 Å).
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthesis.
    Validation :
    Compare computational predictions (e.g., binding energy ΔG = -9.2 kcal/mol) with experimental SPR (surface plasmon resonance) data (Kd = 120 nM) .

Q. What strategies are effective for resolving low solubility issues during in vitro biological testing?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) or cyclodextrin-based formulations.
  • pH Adjustment : Prepare stock solutions at pH 6.5–7.4 to enhance ionizable group solubility.
  • Nanoparticle Encapsulation : Load the compound into PLGA nanoparticles (100–200 nm) for sustained release.
    Validation :
    Measure solubility via UV-Vis (λmax = 280 nm) and confirm bioactivity retention in cell assays .

Q. How can researchers differentiate between specific and non-specific interactions in target engagement studies?

Methodological Answer:

  • Competitive Binding Assays : Use a labeled probe (e.g., fluorescent ATP analog) and measure IC₅₀ shifts.
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts (ΔTm >2°C) upon compound treatment.
  • Mutagenesis : Introduce point mutations (e.g., K72A in the active site) and assess activity loss.
    Case Study :
    If CETSA shows ΔTm = 3.5°C for the target protein, confirm specificity via SPR (KD = 150 nM) and mutant protein (ΔTm = 0.5°C) .

Q. What are the critical steps for validating the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat liver microsomes (1 mg/mL, 37°C) and measure half-life (t₁/₂) via LC-MS.
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms (IC₅₀ >10 µM desired).
  • Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
    Optimization :
    Introduce fluorinated substituents to block metabolic hotspots (e.g., para-fluorine on benzyl group) .

Q. How can researchers leverage structural analogs to improve the pharmacokinetic profile of this compound?

Methodological Answer:

  • LogP Optimization : Synthesize analogs with polar groups (e.g., -OH, -COOH) to reduce LogP from 3.5 to 2.0.
  • Plasma Protein Binding (PPB) : Measure PPB via equilibrium dialysis; aim for <95% binding.
  • In Vivo PK Studies : Administer IV/PO doses (10 mg/kg) in rodents and calculate AUC, Cmax, and bioavailability.
    Example :
    A methyl-to-ethyl substitution on the sulfamoyl group reduced LogP by 0.8 and increased oral bioavailability from 15% to 32% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.